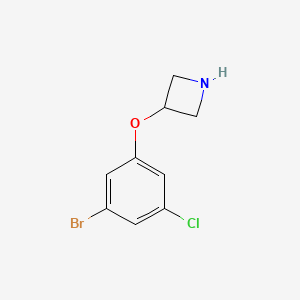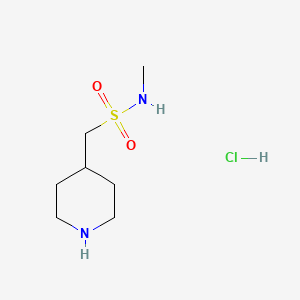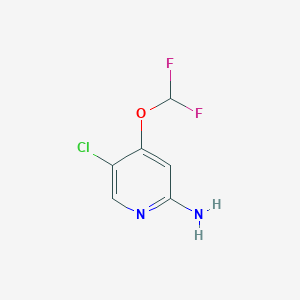
4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
The compound “4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole” is a complex organic compound. It likely contains a benzothiazole ring, which is a type of heterocyclic compound, and a piperazine ring, which is a type of organic compound containing a six-membered ring with two nitrogen atoms . The term “methylsulfonyl” refers to a sulfonyl group attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone structure were designed, synthesized, and evaluated for antiproliferative activity .Scientific Research Applications
Antiproliferative and Anti-HIV Activity
- Antiproliferative Activity : Certain derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, including those similar to 4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole, have shown significant antiproliferative activity against various human tumor-derived cell lines, particularly effective on human splenic B-lymphoblastoid and acute B-lymphoblastic leukemia cell lines (Al-Soud et al., 2010).
Antimicrobial Activity
- Antibacterial Activity : Some derivatives of benzothiazole, including those with structures related to this compound, have demonstrated notable antibacterial properties (Patel & Agravat, 2009).
- Antitubercular Activity : Specific sulfonyl piperazine derivatives of benzothiazole have shown promising results in in vitro studies against Mycobacterium tuberculosis (Naidu et al., 2014).
Anticancer Activity
- Breast Cancer : Some benzothiazole and benzoxazole derivatives have been found effective against human breast cancer cell lines, especially those with N-methyl piperazinyl substitution (Abdelgawad et al., 2013).
- General Anticancer Evaluation : Polyfunctional substituted 1,3-thiazoles with piperazine substituents have been studied for their anticancer activity, with some compounds displaying significant effects across various cancer cell lines (Turov, 2020).
Other Applications
- Synthesis Protocols : Efficient synthesis methods for compounds like this compound have been developed, contributing to the ease of production and potential application in various fields (Dileep & Murty, 2017).
Mechanism of Action
Target of Action
The primary targets of 4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole are the cyclooxygenase enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . As a result, the compound can reduce inflammation and associated symptoms.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins. This disruption can lead to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Pharmacokinetics
For instance, benzimidazole derivatives with a 4-(methylsulfonyl) phenyl pharmacophore have been evaluated for their in vitro COX-1/COX-2 inhibitory activity and in vivo anti-inflammatory activity . In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied .
Result of Action
The primary result of the action of this compound is the reduction of inflammation. By inhibiting the COX enzymes, the compound prevents the production of prostaglandins, which are key mediators of inflammation . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling.
properties
IUPAC Name |
4-methylsulfonyl-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-19(16,17)10-4-2-3-9-11(10)14-12(18-9)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPFEZCQTQTBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



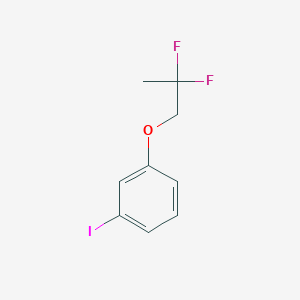
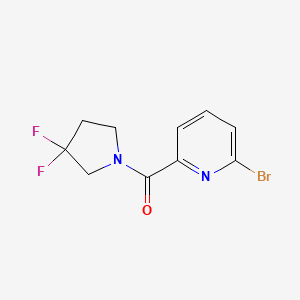
![1-[(5-Bromothiophen-2-yl)methyl]-3-fluoropyrrolidine](/img/structure/B1415848.png)

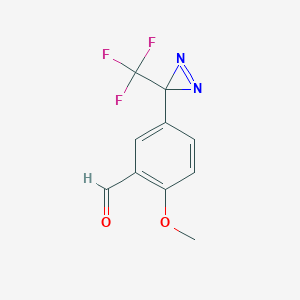
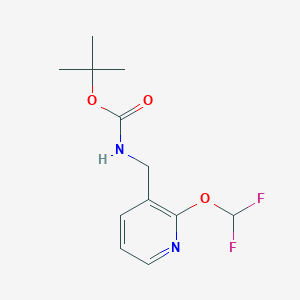
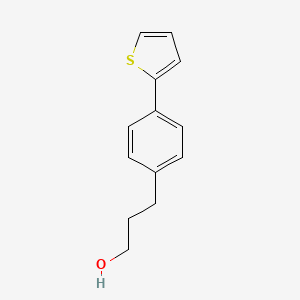
![6-Ethynyl-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415857.png)
